molecular formula C17H19NO4 B2963066 Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate CAS No. 866144-80-1

Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate

Cat. No.: B2963066
CAS No.: 866144-80-1
M. Wt: 301.342
InChI Key: MXZFKKRJQUYGIW-UHFFFAOYSA-N
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Description

Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate is a pyrrole-derived diester featuring:

  • Methyl ester groups at positions 2 and 2.
  • A 5-methyl substituent on the pyrrole ring.
  • A 4-methylbenzyl (p-tolylmethyl) group at the 1-position.

This compound’s structural complexity arises from the combination of electron-withdrawing ester groups and aromatic/hydrophobic substituents, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-5-7-13(8-6-11)10-18-12(2)14(16(19)21-3)9-15(18)17(20)22-4/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZFKKRJQUYGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C=C2C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331319
Record name dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818636
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866144-80-1
Record name dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate typically involves the reaction of 2,4-dimethylpyrrole with appropriate esterifying agents. One common method includes the use of ethyl acetoacetate as a starting material, which undergoes a series of reactions to form the desired pyrrole derivative . The reaction conditions often involve the use of catalysts such as iron (III) chloride and solvents like methanol under reflux conditions to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can yield pyrrole derivatives with different functional groups.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate exerts its effects involves interactions with various molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the ester groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate ()

  • Structural Differences :
    • Ethyl esters (vs. methyl esters in the target compound).
    • Phenyl group at position 3 (vs. 5-methyl and 1-benzyl groups).
  • Key Implications :
    • Reactivity : Ethyl esters exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance.
    • Electronic Effects : The phenyl group at position 3 introduces conjugation, altering electron density distribution across the pyrrole ring.
    • Biological Activity : Increased lipophilicity from the phenyl group may enhance membrane permeability but reduce solubility in aqueous media.

Dimethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate ()

  • Structural Differences :
    • Chloromethyl group at position 5 (vs. methyl in the target compound).
  • Key Implications: Reactivity: The chloromethyl group acts as a leaving group, enabling nucleophilic substitution reactions (e.g., with amines or thiols). Toxicity: Potential for covalent binding to biomolecules, which may limit its therapeutic use compared to the non-halogenated target compound.

Diethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate ()

  • Structural Differences :
    • Hydroxymethyl group at position 5 (vs. methyl in the target compound).
  • Key Implications :
    • Polarity : The hydroxymethyl group increases hydrophilicity, improving solubility in polar solvents.
    • Chemical Stability : Susceptible to oxidation or further functionalization (e.g., esterification or glycosylation).

Dimethyl 5-methyl-4a-methyl-1-methylthiothiopyrano[4,3-b]indole-3,4-dicarboxylate ()

  • Structural Differences: Fused thiopyranoindole system (vs. simple pyrrole ring). Methylthio group at position 1.
  • Key Implications: Electronic Effects: Sulfur atoms in the fused ring system enhance π-conjugation and alter redox properties. Biological Activity: The thiopyranoindole scaffold may interact with hydrophobic binding pockets in enzymes or receptors differently than the target compound.

Comparative Data Table

Compound Name Substituents (Positions) Ester Groups Key Functional Groups Molecular Weight Notable Properties
Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate 5-Me, 1-(4-Me-benzyl) Methyl Aromatic benzyl ~317.35 (calc.) High lipophilicity, moderate stability
Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate () 5-Me, 3-Ph Ethyl Phenyl 301.34 Enhanced conjugation, slower hydrolysis
Dimethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate () 5-ClCH2, 3-Me Methyl Chloromethyl 273.71 Reactive toward nucleophiles
Diethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate () 5-HOCH2, 3-Me Ethyl Hydroxymethyl ~271.28 (calc.) Polar, oxidatively labile
Dimethyl 5-methyl-4a-methyl-1-methylthiothiopyrano[4,3-b]indole-3,4-dicarboxylate () Fused thiopyranoindole, 1-SMe Methyl Thioether, fused heterocycle ~405.50 (calc.) Extended conjugation, redox-active

Research Findings and Implications

Reactivity Trends

  • Ester Reduction : Dimethyl pyrrole-2,4-dicarboxylates are selectively reduced at the C(2) ester using DIBAH, but the 4-methylbenzyl group in the target compound may sterically hinder such reactions .
  • Nucleophilic Substitution : The chloromethyl group in ’s compound enables facile displacement reactions, a feature absent in the target compound .

Biological Activity

Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H17NO4
  • Molecular Weight : 273.30 g/mol
  • CAS Registry Number : 2436-79-5

The compound features a pyrrole ring substituted with methyl and phenyl groups, contributing to its unique chemical properties.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit notable antimicrobial properties. A study evaluated various pyrrole compounds, including this compound, against a range of bacterial strains. The results demonstrated:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL

This suggests that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were assessed in various cancer cell lines. A notable study found the following results:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF7 (breast cancer)20Inhibition of cell proliferation

The compound showed promising anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation.

Case Study: Anticancer Activity

In a recent study published in MDPI, researchers explored the anticancer properties of various pyrrole derivatives. This compound was highlighted for its selective cytotoxicity towards cancer cells compared to normal cells. The study concluded that this compound could be a lead candidate for further development in cancer therapeutics .

Mechanistic Insights

The biological activity of this compound is believed to involve multiple mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells.
  • Apoptotic Pathway Activation : Triggers intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Impedes cell cycle progression at the G2/M phase.

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Future research should focus on:

  • In vivo Studies : To evaluate the therapeutic potential and safety profile.
  • Mechanistic Studies : To elucidate the detailed pathways through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced efficacy and reduced toxicity.

The findings highlight the potential of this compound as a candidate for drug development in treating infections and cancers.

Q & A

Q. How can stability studies under accelerated conditions (e.g., 40°C/75% RH) inform storage protocols?

  • Methodological Answer : Conduct ICH-compliant stability testing over 1–3 months. Analyze degradation products via LC-MS. If hydrolysis dominates (ester → carboxylic acid), recommend dessicant-stored amber vials at 4°C. For photodegradation, assess UV light exposure using a solar simulator .

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